Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a compound of interest in various chemical research areas due to its distinctive molecular framework. Research has been conducted to understand its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate involves several steps, including the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. This process has been characterized using spectroscopic methods such as 1H NMR and mass spectral analysis (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Molecular Structure Analysis
The compound crystallizes in the triclinic crystal system, exhibiting intramolecular hydrogen bonds contributing to structural stability. The molecular structure is further stabilized by π … π interactions, which have been detailed through single-crystal X-ray diffraction studies (Achutha et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate include various substitution and condensation reactions, contributing to the compound's relevance in medicinal chemistry. Its reactivity has been explored to create a series of derivatives for biological applications (Jakopin, 2018).
Physical Properties Analysis
The physical properties of ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, such as melting points, solubility, and crystal structure, have been extensively analyzed to understand its behavior in different environments. The compound’s stability under various conditions has been a focus of several studies (Achutha et al., 2017).
Chemical Properties Analysis
The compound exhibits a range of chemical behaviors due to its functional groups. Its chemical stability, reactivity with different reagents, and the nature of its chemical bonds have been subjects of detailed research, reflecting its versatility in chemical synthesis and applications in various fields (Jakopin, 2018).
Scientific Research Applications
Compounds with similar structures, such as Ethyl (E)-3-(4-Chlorophenyl)acrylate and Ethyl 3-(4-chlorophenyl)acrylate , are often used in the field of organic chemistry for the synthesis of various complex molecules. They can serve as building blocks in the creation of pharmaceuticals, agrochemicals, and polymers.
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Organic Chemistry Synthesis
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Anticancer Research
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Antiviral Research
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Anti-Inflammatory Research
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Antioxidant Research
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Antimicrobial Research
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Material Science
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Pharmaceutical Research
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Polymer Research
Safety And Hazards
The safety data sheet for a related compound, Ethyl 4-chloroacetoacetate, indicates that it is hazardous. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects8.
Future Directions
Given the limited information available on Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, future research could focus on its synthesis, characterization, and potential applications. The biological activities of related compounds suggest that it may have potential in various therapeutic areas7.
Please note that the information provided is based on the available data and may not fully represent the properties of Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate. Further research and studies are needed to gain a comprehensive understanding of this compound.
properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTKXLXLDDGVOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424197 | |
Record name | ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
CAS RN |
163719-69-5 | |
Record name | ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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